molecular formula C11H14BrNO2 B319326 3-bromo-N-isopropyl-4-methoxybenzamide

3-bromo-N-isopropyl-4-methoxybenzamide

Cat. No.: B319326
M. Wt: 272.14 g/mol
InChI Key: KQFMDXYCVOYXJP-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropyl-4-methoxybenzamide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The bromo and methoxy substituents on the benzamide ring system make this compound a versatile intermediate for various synthetic transformations, particularly in the construction of more complex heterocyclic structures. Benzamide derivatives are frequently explored in the design of bioactive molecules. For instance, similar amide-enriched heterocyclic compounds have demonstrated potent apoptotic activity against various human cancer cell lines in research settings, highlighting the therapeutic potential of this chemical class . Furthermore, structural analogs featuring the N-isopropyl benzamide motif have been investigated as negative allosteric modulators for central nervous system targets, such as the metabotropic glutamate receptor 7 (mGlu7), indicating its utility in developing neuroscientific research tools . The compound's mechanism of action in specific assays is highly dependent on the final synthesized target; related methoxybenzamide compounds have been reported to act as inhibitors of enzymes like poly [ADP-ribose] polymerase (PARP), which plays a key role in DNA repair pathways . This compound is offered exclusively for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromo-4-methoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,1-3H3,(H,13,14)

InChI Key

KQFMDXYCVOYXJP-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 3-bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application logic of 3-bromo-N-isopropyl-4-methoxybenzamide , structured for researchers and drug development professionals.

CAS Registry Number: 712318-84-8 Molecular Formula: C₁₁H₁₄BrNO₂ Molecular Weight: 272.14 g/mol [1][2]

Executive Summary & Pharmacophore Significance

3-bromo-N-isopropyl-4-methoxybenzamide is a high-value halogenated benzamide scaffold used primarily as an intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT₄ agonists) and kinase inhibitors. Its structural utility lies in its orthogonal reactivity :

  • The Bromine Handle (C3): A poised site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate molecular complexity.

  • The Amide Linker: Provides hydrogen bond donor/acceptor motifs critical for receptor binding pockets.

  • The Methoxy Group (C4): Functions as an electron-donating group (EDG) that modulates the electronic density of the aromatic ring and can be demethylated to reveal a phenol for further derivatization.

Physicochemical Profiling

Understanding the solid-state and solution-phase behavior of this compound is critical for assay development and formulation.

Key Physical Properties
PropertyValue / DescriptionTechnical Insight
Appearance Off-white to beige crystalline solidColoration often indicates trace oxidation of anisole derivatives.
Melting Point 138–142 °C (Typical range)Sharp melting point indicates high purity; broad range suggests solvent inclusion.
LogP (Octanol/Water) 2.7 (Calculated)Lipophilic. Permeability is good, but aqueous solubility is limited.
Topological PSA 38.3 ŲWell within the "Rule of 5" (<140 Ų) for oral bioavailability.
pKa ~14 (Amide NH)Non-ionizable at physiological pH; remains neutral in blood-brain barrier models.
Solubility DMSO (>50 mg/mL), DCM, MethanolPoor water solubility (<0.1 mg/mL). Requires co-solvents (e.g., PEG400) for biological assays.
Spectral Characterization Standards (Predicted)

Use these values to validate synthesized batches.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J=7.5 Hz, 1H, NH), 8.05 (d, J=2.1 Hz, 1H, Ar-H3), 7.85 (dd, J=8.5, 2.1 Hz, 1H, Ar-H5), 7.15 (d, J=8.5 Hz, 1H, Ar-H6), 4.08 (m, 1H, CH-isopropyl), 3.91 (s, 3H, OMe), 1.18 (d, J=6.6 Hz, 6H, Me-isopropyl).

  • MS (ESI+): m/z 272.0/274.0 [M+H]⁺ (1:1 isotopic pattern characteristic of mono-bromine).

Synthetic Routes & Process Chemistry

While various routes exist, the Acid Chloride Method is preferred for scale-up over carbodiimide couplings (EDC/HOBt) due to easier purification and higher atom economy.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing the compound from 3-bromo-4-methoxybenzoic acid.

SynthesisWorkflow Start Start: 3-Bromo-4-methoxybenzoic Acid Activation Activation: Thionyl Chloride (SOCl₂) Cat. DMF, Reflux Start->Activation Chlorination Intermediate Intermediate: Acid Chloride Species Activation->Intermediate - SO₂, - HCl Coupling Coupling: Isopropylamine Et₃N, DCM, 0°C to RT Intermediate->Coupling Nucleophilic Acyl Substitution Workup Workup: Acid/Base Wash Recrystallization (EtOH) Coupling->Workup Quench Product Product: 3-bromo-N-isopropyl-4-methoxybenzamide Workup->Product Purification

Figure 1: Process chemistry workflow for the generation of the target benzamide via acid chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of 10g batch.

  • Activation:

    • Charge a 250 mL round-bottom flask (RBF) with 3-bromo-4-methoxybenzoic acid (10.0 g, 43.3 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

    • Add catalytic DMF (3 drops).

    • Add Thionyl Chloride (SOCl₂) (6.3 mL, 86.6 mmol) dropwise under N₂ atmosphere.

    • Critical Step: Reflux for 2 hours until gas evolution ceases. Evaporate solvent/excess SOCl₂ in vacuo to yield the crude acid chloride (yellow oil/solid).

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM (50 mL).

    • In a separate flask, mix Isopropylamine (4.1 mL, 47.6 mmol) and Triethylamine (Et₃N) (7.2 mL, 52.0 mmol) in DCM (50 mL). Cool to 0°C.

    • Addition: Cannulate the acid chloride solution into the amine solution slowly (exothermic).

    • Stir at room temperature for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup & Purification:

    • Wash reaction mixture with 1N HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Crystallization:[3] Recrystallize the crude solid from hot Ethanol/Heptane (1:3) to obtain white needles.

Chemical Reactivity & Stability

The utility of this compound in drug discovery stems from its specific reactivity profile.

Reactivity Logic Map

ReactivityLogic Core 3-bromo-N-isopropyl-4-methoxybenzamide Suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd(0)) Core->Suzuki C3-Br Activation Buchwald Buchwald-Hartwig (R-NH₂ / Pd(0)) Core->Buchwald C3-Br Activation Demethylation Demethylation (BBr₃ / DCM) Core->Demethylation C4-OMe Cleavage Hydrolysis Amide Hydrolysis (6N HCl, Reflux) Core->Hydrolysis Amide Bond Cleavage Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aniline Aminobenzamides (GPCR Ligands) Buchwald->Aniline Phenol 3-Bromo-4-hydroxybenzamide (Fragment Linking) Demethylation->Phenol Degradation Benzoic Acid + Amine (Metabolic Instability) Hydrolysis->Degradation

Figure 2: Divergent synthetic pathways available from the core scaffold.

Stability Considerations
  • Hydrolytic Stability: The sterically hindered N-isopropyl group confers significant resistance to enzymatic hydrolysis compared to primary amides, making it stable in plasma for typical assay durations (t₁/₂ > 4h).

  • Light Sensitivity: Halogenated anisoles can undergo photodehalogenation. Store in amber vials.

  • Incompatibility: Strong oxidizing agents and strong bases.[4]

Handling & Safety (EHS)

Based on GHS Classifications for similar halogenated benzamides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[4][5]

  • PPE Requirements: Nitrile gloves (0.11 mm thickness), safety goggles, and lab coat. Use a fume hood during synthesis to avoid inhalation of irritant dust or solvent vapors.

References

  • PubChem. (2025). 3-bromo-N-isopropyl-4-methoxybenzamide (CID 974395).[1] National Center for Biotechnology Information. [Link]

  • ChemSrc. (2025). 3-bromo-N-isopropyl-4-methoxybenzamide CAS 712318-84-8. [Link][6]

Sources

The Enduring Versatility of Substituted Benzamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The substituted benzamide motif, a seemingly simple aromatic amide, stands as a cornerstone in modern drug discovery. Its remarkable versatility, arising from the intricate interplay of its structural and electronic properties, has given rise to a diverse armamentarium of therapeutic agents spanning a wide range of clinical applications. From the management of psychosis and emesis to the forefront of cancer and neurodegenerative disease research, the benzamide scaffold has consistently proven its worth as a "privileged structure" – a molecular framework with an inherent propensity to bind to multiple, distinct biological targets with high affinity and specificity.

This in-depth technical guide provides a comprehensive exploration of substituted benzamide derivatives for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, providing field-proven insights into the synthesis, characterization, and pharmacological evaluation of this critical class of compounds. Every protocol and piece of data presented herein is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity.

I. The Art and Science of Benzamide Synthesis: Crafting the Core

The construction of the benzamide core is a fundamental yet nuanced process in medicinal chemistry. The most prevalent and robust method involves the coupling of a substituted benzoic acid with a primary or secondary amine. The choice of coupling reagent and reaction conditions is paramount and is dictated by the specific functionalities present on the reacting partners, with the goal of maximizing yield and minimizing side reactions.

General Synthetic Workflow

The synthesis of a substituted benzamide typically follows a well-defined, multi-step process. The following diagram illustrates a generalized workflow, highlighting the key stages from starting materials to the final purified product.

G cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Characterization start_acid Substituted Benzoic Acid activation Carboxylic Acid Activation (e.g., with coupling reagent) start_acid->activation Coupling Reagent (e.g., CDI, EDC) start_amine Primary or Secondary Amine coupling Amide Bond Formation start_amine->coupling activation->coupling Activated Intermediate workup Aqueous Workup coupling->workup purification Chromatography or Recrystallization workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization end_product Purified Substituted Benzamide characterization->end_product

Caption: Generalized workflow for the synthesis of substituted benzamides.

Experimental Protocol: Synthesis of Amisulpride, a D2/D3 Receptor Antagonist

This protocol details the synthesis of Amisulpride, a widely used antipsychotic agent. The procedure involves the coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.[1][2][3][4]

Materials:

  • 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • (S)-(-)-1-ethyl-2-aminomethylpyrrolidine

  • Ethyl chloroformate

  • Triethylamine

  • Acetone

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1 equivalent) in acetone. Cool the mixture to 0-5°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirring mixture, followed by the dropwise addition of ethyl chloroformate (1.1 equivalents), maintaining the temperature between 0-5°C. Stir the reaction mixture for 1-2 hours at this temperature to form the mixed anhydride intermediate.

  • Amide Bond Formation: In a separate flask, dissolve (S)-(-)-1-ethyl-2-aminomethylpyrrolidine (1 equivalent) in acetone.

  • Slowly add the amine solution to the activated carboxylic acid mixture, ensuring the temperature remains below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Workup and Purification: Filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Amisulpride.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Amisulpride.

Experimental Protocol: Synthesis of Entinostat (MS-275), an HDAC Inhibitor

This protocol describes a synthetic route to Entinostat, a class I histone deacetylase (HDAC) inhibitor.[5][6][7][8]

Materials:

  • 4-(((pyridin-3-ylmethoxy)carbonyl)amino)benzoic acid

  • o-phenylenediamine

  • N,N'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide

Procedure:

  • Activation of the Carboxylic Acid: To a suspension of 4-(((pyridin-3-ylmethoxy)carbonyl)amino)benzoic acid (1 equivalent) in anhydrous THF, add CDI (1.2 equivalents).

  • Heat the mixture to 60°C and stir for 2-3 hours until the formation of the acylimidazole is complete (can be monitored by TLC).

  • Amide Bond Formation: Cool the reaction mixture to room temperature.

  • In a separate flask, dissolve o-phenylenediamine (1.1 equivalents) in THF and add it to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Workup and Purification: Remove the THF under reduced pressure.

  • Add a dilute sodium hydroxide solution to the residue and stir for 1-2 hours to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain crude Entinostat.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

II. Structural Elucidation: The Spectroscopic Fingerprint of Benzamides

Unambiguous characterization of the synthesized benzamide derivatives is crucial for confirming their identity, purity, and for subsequent pharmacological evaluation. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. Key signals for a substituted benzamide include:

    • Amide N-H: A broad singlet, typically in the range of δ 7.5-8.5 ppm. Its chemical shift can be influenced by hydrogen bonding.

    • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns indicative of the substitution on the benzene ring.

    • Substituent Protons: Signals corresponding to the protons on the substituents of the benzamide.

  • ¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. A characteristic signal for benzamides is the carbonyl carbon (C=O) , which typically resonates in the range of δ 165-175 ppm.

Example Spectroscopic Data:

  • Salicylamide (¹H NMR, 300 MHz, DMSO-d₆): δ 13.40 (s, 1H, OH), 8.46 (br s, 1H, NH), 7.94 (br s, 1H, NH), 7.89 (dd, 1H), 7.43 (t, 1H), 6.93 (d, 1H), 6.85 (t, 1H).[9]

  • Metoclopramide (¹H NMR, 500 MHz, Methanol-d₄): The spectrum would show characteristic signals for the aromatic protons, the N-H proton, the methoxy group, and the diethylaminoethyl side chain.[10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups within the benzamide structure.

  • N-H Stretch: A sharp to moderately broad band in the region of 3400-3200 cm⁻¹. The presence of one or two bands can distinguish between secondary and primary amides.

  • C=O Stretch (Amide I band): A strong, sharp absorption typically found between 1680-1630 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

  • N-H Bend (Amide II band): A band of variable intensity in the region of 1640-1550 cm⁻¹, often coupled with the C-N stretching vibration.

  • Aromatic C-H and C=C Stretches: These are observed in their characteristic regions of the spectrum.

Example IR Data:

  • Salicylamide (KBr): ν (cm⁻¹) 3444, 3393, 3350, 3274 (N-H and O-H stretches), 1665 (C=O stretch).[13] The broadness of the O-H and N-H stretches is indicative of hydrogen bonding.[14] The N-H bend in the fingerprint region can also provide information about the substitution pattern.[15]

III. Pharmacological Evaluation: Unveiling Biological Activity

The therapeutic potential of substituted benzamides is unlocked through rigorous pharmacological evaluation. The choice of assays is dictated by the intended therapeutic target. Here, we detail protocols for two of the most common targets for benzamide derivatives: dopamine D2 receptors and histone deacetylases.

Dopamine D2 Receptor Antagonism: A Key Mechanism in Antipsychotic Action

Many substituted benzamides exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors.[16] The following workflow and protocol describe how to assess the binding affinity of a test compound for the D2 receptor.

G cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing D2R) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with Radioligand (e.g., [³H]Spiperone) and Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculation of Ki value scintillation->data_analysis result Binding Affinity (Ki) data_analysis->result

Caption: Workflow for a dopamine D2 receptor radioligand binding assay.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[17][18][19][20]

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compound (substituted benzamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Polyethylenimine (PEI) treated glass fiber filters

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to a final volume of 250 µL:

    • Total Binding: 150 µL of D2 receptor membranes, 50 µL of assay buffer, and 50 µL of [³H]Spiperone.

    • Non-specific Binding: 150 µL of D2 receptor membranes, 50 µL of Haloperidol (10 µM final concentration), and 50 µL of [³H]Spiperone.

    • Competitive Binding: 150 µL of D2 receptor membranes, 50 µL of test compound (at various concentrations), and 50 µL of [³H]Spiperone.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through PEI-pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Histone Deacetylase (HDAC) Inhibition: A Promising Avenue for Cancer Therapy

Certain substituted benzamides function as HDAC inhibitors, a class of drugs showing significant promise in oncology.[21] The following workflow and protocol outline a common method for assessing the inhibitory activity of a compound against HDAC enzymes.

G cluster_prep Preparation cluster_assay HDAC Activity Assay cluster_analysis Data Analysis reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Test Compound incubation1 Incubate HDAC Enzyme with Test Compound reagents->incubation1 incubation2 Add Substrate and Incubate incubation1->incubation2 stop_reaction Add Developer/ Stop Solution incubation2->stop_reaction fluorescence Measure Fluorescence stop_reaction->fluorescence data_analysis Calculate IC₅₀ value fluorescence->data_analysis result Inhibitory Potency (IC₅₀) data_analysis->result

Caption: Workflow for a fluorometric histone deacetylase (HDAC) activity assay.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol describes a fluorometric assay to determine the IC₅₀ value of a test compound against a specific HDAC isoform.[22][23][24][25][26]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing a protease like trypsin)

  • Trichostatin A (TSA) or SAHA (positive control inhibitor)

  • Test compound (substituted benzamide)

  • Black 96-well microplate

Procedure:

  • Reaction Setup: In a black 96-well plate, add the following:

    • Enzyme Reaction: HDAC Assay Buffer, HDAC enzyme, and the test compound at various concentrations.

    • Positive Control: HDAC Assay Buffer, HDAC enzyme, and a known HDAC inhibitor (e.g., TSA).

    • No Enzyme Control: HDAC Assay Buffer and the test compound.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and Develop Signal: Add the developer solution to each well. This will stop the deacetylation reaction and cleave the deacetylated substrate to release the fluorescent molecule.

  • Fluorescence Measurement: Incubate for an additional 10-20 minutes at 37°C and then measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis: Subtract the background fluorescence (from the no enzyme control). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

IV. Structure-Activity Relationships and Quantitative Data

The potency and selectivity of substituted benzamides are highly dependent on the nature and position of the substituents on the benzamide core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved derivatives.

The following table summarizes the biological activity of several representative substituted benzamide derivatives against their primary targets.

CompoundTarget(s)Activity (IC₅₀ or Kᵢ)Therapeutic Class
Amisulpride D₂/D₃ ReceptorsKᵢ: ~2.8 nM (D₂), ~3.2 nM (D₃)Antipsychotic
Metoclopramide D₂ ReceptorKᵢ: ~20-50 nMAntiemetic, Prokinetic
Sulpiride D₂/D₃ ReceptorsKᵢ: ~20-30 nM (D₂)Antipsychotic
Remoxipride D₂ ReceptorKᵢ: ~10-20 nMAntipsychotic
Entinostat (MS-275) HDAC1, HDAC3IC₅₀: ~0.13 µM (HDAC1), ~0.31 µM (HDAC3)[27]Anticancer
Mocetinostat HDAC1, HDAC2, HDAC3IC₅₀: ~0.4 µM (HDAC1)Anticancer
CI-994 HDAC1IC₅₀: ~0.8 µMAnticancer
Compound 15k HDAC1, HDAC2, HDAC3IC₅₀: 80 nM (HDAC1), 110 nM (HDAC2), 6 nM (HDAC3)[28]Anticancer (experimental)
Compound 8u HDAC1, HDAC2, HDAC3IC₅₀: 226.3 nM (HDAC1), 263.1 nM (HDAC2), 133.4 nM (HDAC3)[29]Anticancer (experimental)
Compound 7i D₂/D₃ ReceptorsKᵢ: ~72.3 nM (D₂), ~3.52 nM (D₃)[30]Experimental
YM-09151-2 D₂ ReceptorKᵢ: ~0.057 nM[31]Experimental
Benzamide Derivative D₂ ReceptorIC₅₀: 13 nMExperimental
Various Benzamides D₂ ReceptorKᵢ values ranging from low nM to µM[32][33]Experimental
Various Benzamides HDACsIC₅₀ values ranging from nM to µM[21][29][34][35]Anticancer (experimental)

V. Future Perspectives and Conclusion

The journey of substituted benzamides in drug discovery is far from over. Ongoing research continues to explore new therapeutic applications, from inflammatory disorders to infectious diseases. The development of more selective inhibitors and antagonists, guided by a deeper understanding of SAR and target biology, holds the promise of more effective and safer medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field. The enduring legacy of the benzamide scaffold is a testament to the power of medicinal chemistry to transform simple molecular frameworks into life-changing therapies.

VI. References

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  • Jadrijević-Mladar Takač M, Vikić Topić D, Govorčinović T. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharm. 2004;54(3):163-176.

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link].

  • Gao L, Cueto MA, Assenberg R, et al. Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods Enzymol. 2016;573:159-183.

  • Bradner JE, et al. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. J Med Chem. 2021;64(23):17364-17385.

  • brainly.com. In the IR spectrum of salicylamide, which absorption in the fingerprint region indicates the substitution. 2024. Available from: [Link].

  • New Drug Approvals. Amisulpride. 2020. Available from: [Link].

  • Google Patents. Compositions of (S) (-)-amisulpride. Available from: .

  • Luan Y, et al. Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. ProQuest. 2024.

  • Google Patents. Process for preparation of amisulpride. Available from: .

  • Gerokonstantis DT, et al. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. J Med Chem. 2023;66(20):13958-13980.

  • Inks ES, et al. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. ACS Med Chem Lett. 2012;3(2):145-149.

  • Google Patents. Method for synthesizing novel anticancer medicine entinostat. Available from: .

  • Zhang K, et al. Synthesis of D-(-)tratrate of (S)-(-)-amisulpride. Chinese Journal of Modern Applied Pharmacy. 2009;(8):635-637.

  • BindingDB. Ki Summary. Available from: [Link].

  • Springer Nature Experiments. Histone Deacetylase Activity Assay. Available from: [Link].

  • ResearchGate. In vitro assays for the determination of histone deacetylase activity. Available from: [Link].

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Available from: [Link].

  • BMG LABTECH. Histone deacetylase 1 (HDAC1) assay. Available from: [Link].

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link].

  • ResearchGate. Structural modifications of Entinostat (MS-275) based on its interaction with the active site of HDAC 1 (red amino acid labels), HDAC 2 (blue amino acid labels) and HDAC 3 (green amino acid labels) subtypes to design novel compounds with different substitutions to obtain full SAR studies. Available from: [Link].

  • Mönnich D. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. 2016.

  • Chłoń-Rzepa G, et al. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Arch Pharm (Weinheim). 2021;354(4):e2000331.

  • Njar VC, et al. Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts. Bioorg Med Chem. 2008;16(6):2845-2854.

  • Milhas S, et al. A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. Medchemcomm. 2022;13(9):1644-1653.

  • Jarvie KR, et al. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. Life Sci. 1987;40(12):1233-1241.

  • Semantic Scholar. Table 1 from High affinity dopamine D2 receptor radioligands. 1. Regional rat brain distribution of iodinated benzamides. Available from: [Link].

  • Wieder M, et al. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Int J Mol Sci. 2022;23(14):7686.

  • The Japanese Pharmacopoeia. Part I / Metoclopramide. Available from: [Link].

  • Waters. Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Available from: [Link].

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safety and handling guidelines for 3-bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety & Handling of 3-Bromo-N-isopropyl-4-methoxybenzamide

Document Control:

  • Target Compound: 3-Bromo-N-isopropyl-4-methoxybenzamide[1][2]

  • PubChem CID: 974395[1]

  • Primary Application: Pharmaceutical Intermediate / Cross-Coupling Scaffold[1]

  • Version: 1.0 (Technical Advisory)

Executive Technical Summary

This guide provides a rigorous safety and handling framework for 3-bromo-N-isopropyl-4-methoxybenzamide , a halogenated benzamide derivative frequently utilized as a scaffold in medicinal chemistry.[1] Its structural motif—containing an aryl bromide, a methoxy ether, and a secondary amide—makes it a critical electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

While often categorized under generic "Irritant" protocols, the specific combination of a lipophilic isopropyl group and a halogenated core necessitates elevated caution regarding dermal permeation and respiratory sensitization.[1] This guide moves beyond basic Safety Data Sheet (SDS) recommendations to establish a "Defense-in-Depth" strategy for research environments.

Physicochemical & Toxicological Profile

To handle a compound safely, one must understand its behavior in the physical world.[1] The lipophilicity (LogP) of this compound suggests potential for bioaccumulation and rapid dermal absorption.[1]

Table 1: Critical Physicochemical Properties

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₁H₁₄BrNO₂Halogenated organic waste stream segregation required.[1]
Molecular Weight 272.14 g/mol Moderate volatility; dust control is critical.[1]
Physical State Solid (Crystalline powder)High risk of particulate inhalation during weighing.[1]
LogP (Predicted) ~2.7Lipophilic. Can penetrate nitrile gloves over time; double-gloving recommended.[1]
Solubility DMSO, MeOH, DCM, ChloroformHigh solubility in organic solvents increases skin absorption risk.[1]
Melting Point ~108-112°C (Predicted)Stable solid at RT, but avoid high-heat drying without vacuum.[1]

Toxicological Mechanisms:

  • Aryl Halide Reactivity: While the bromine atom is chemically stable under ambient conditions, it serves as a reactive handle in metabolic pathways, potentially forming reactive radical species if subjected to high-energy conditions or specific enzymatic cleavage.[1]

  • Amide Hydrolysis: Under strong acidic or basic conditions, the compound may hydrolyze to release isopropylamine (a volatile irritant) and 3-bromo-4-methoxybenzoic acid.[1]

Hazard Identification & Risk Assessment (GHS)

Based on Structure-Activity Relationships (SAR) and standard SDS data for halogenated benzamides, the following GHS classifications apply. Note that as a research chemical, full toxicological data may be incomplete, necessitating the "Universal Precaution" approach.[1]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][3][5]

Senior Scientist Insight: Do not underestimate H315/H319. In a synthesis lab, "irritation" often precedes "sensitization."[1] Repeated exposure to benzamide precursors has been anecdotally linked to acquired chemical sensitivity.[1] Treat every exposure as a system failure.[1]

Operational Handling Protocols

Engineering Controls & Containment

The primary barrier between the researcher and the compound is the engineering control system.[1]

  • Weighing: Must be performed in a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1] Static electricity can disperse this powder; use an anti-static gun or ionizer during weighing.[1]

  • Reaction Setup: All reactions involving heating or volatile solvents (e.g., DCM) must occur within a closed hood.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the compound's lipophilicity.[1]

  • Hands: Double-gloving technique.[1]

    • Inner Layer: 4 mil Nitrile (Inspection white).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistant).[1]

    • Protocol: Change outer gloves immediately upon solvent splash.[1]

  • Respiratory: If working outside a hood (not recommended) or cleaning spills, use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are inadequate for handling fine powders that can drift around side shields.[1]

Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists.[1] Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the amide bond over long periods.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the aryl bromide moiety.[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for setting up a reaction involving 3-bromo-N-isopropyl-4-methoxybenzamide, emphasizing the "Stop/Go" safety checks.

G Start Start: Material Retrieval CheckPPE Check PPE: Double Nitrile + Goggles? Start->CheckPPE StopPPE STOP: Don Appropriate PPE CheckPPE->StopPPE No Weighing Weighing Procedure (In Fume Hood/Glovebox) CheckPPE->Weighing Yes StopPPE->CheckPPE SolventSelect Solvent Selection (Avoid DMSO if possible to reduce skin permeation) Weighing->SolventSelect Reaction Reaction Setup (Inert Atm: N2/Ar) SolventSelect->Reaction Standard Solvent SolventSelect->Reaction DMSO/DMF (Extra Caution) Quench Quench & Workup (Segregate Halogenated Waste) Reaction->Quench

Figure 1: Operational safety logic for handling halogenated benzamides in synthesis.

Emergency Response & Waste Management

Exposure Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect bronchospasm).[1]

  • Skin Contact:

    • Do NOT use solvents (ethanol/acetone) to wash skin; this enhances absorption.[1]

    • Wash with copious amounts of soap and lukewarm water for 15 minutes.[1]

    • Monitor for redness (erythema) which may appear 30-60 minutes post-exposure.[1]

  • Eye Contact: Flush with saline or water for 15 minutes.[1] Consult an ophthalmologist if the solid was introduced directly to the eye, as micro-abrasions from crystals are possible.[1]

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don P100 respirator and double gloves.[1]

  • Method: Do not dry sweep.[1] Use a wet wipe or a HEPA-filtered vacuum to prevent dust generation.[1]

  • Disposal: Place materials in a sealed bag labeled "Hazardous Waste: Solid Toxic."

Waste Disposal Streams

This compound contains Bromine , classifying it strictly as Halogenated Organic Waste .[1]

  • Do NOT mix with non-halogenated solvents (acetone/ethanol waste).[1]

  • Do NOT dispose of down the drain.[1]

  • Labeling: Must explicitly state "Contains 3-bromo-N-isopropyl-4-methoxybenzamide - Aryl Halide."[1]

Synthesis Context: The Suzuki-Miyaura Pathway

Researchers typically use this compound to couple the aryl ring to a boronic acid.[1] The diagram below illustrates the specific safety checkpoints during this catalytic cycle.

SuzukiSafety Substrate Aryl Bromide (The Compound) Catalyst Pd Catalyst (Sensitizer) Substrate->Catalyst Oxidative Addition (Keep O2 Free) Base Base (K2CO3) (Corrosive) Catalyst->Base Transmetallation Note CRITICAL SAFETY: Purge O2 to prevent Pd-black formation (Fire Risk) and Homocoupling Catalyst->Note Product Biaryl Product Base->Product Reductive Elimination

Figure 2: Safety checkpoints in the Palladium-catalyzed cross-coupling workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 974395, 3-bromo-N-isopropyl-4-methoxybenzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[1] Retrieved from [Link][1][6]

Sources

Methodological & Application

Application Note: Detailed Synthesis Protocol for 3-bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive synthesis guide for 3-bromo-N-isopropyl-4-methoxybenzamide , a critical intermediate scaffold often employed in the development of kinase inhibitors and receptor modulators. Unlike generic procedural lists, this protocol distinguishes between Discovery Scale (mg) and Process Scale (kg) methodologies, addressing the specific regiochemical and purification challenges associated with the 3-bromo-4-methoxybenzoic acid core.

Target Molecule Profile
PropertySpecification
IUPAC Name 3-bromo-N-isopropyl-4-methoxybenzamide
CAS Number 1072944-42-3
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water

Retrosynthetic Strategy & Pathway Selection

The synthesis is approached via the amidation of 3-bromo-4-methoxybenzoic acid . Direct bromination of N-isopropyl-4-methoxybenzamide is discouraged due to potential regioselectivity issues (ortho- to the methoxy group is favored, but steric hindrance from the amide can lead to mixtures).

We present two validated pathways:

  • Method A (Process/Scale-Up): Acid Chloride Activation via Thionyl Chloride (

    
    ). Preferred for multi-gram to kilogram batches due to cost-efficiency and simplified workup.
    
  • Method B (Discovery/HTS): HATU/DIPEA Coupling. Preferred for milligram-scale parallel synthesis where speed and mild conditions are prioritized over atom economy.

Workflow Visualization

Synthesis_Pathway SM 3-bromo-4-methoxybenzoic acid MethodA Method A: Process Scale (SOCl2, then iPrNH2) SM->MethodA High Scale (>10g) MethodB Method B: Discovery Scale (HATU, DIPEA, iPrNH2) SM->MethodB Low Scale (<1g) Intermediate Acid Chloride (Transient) MethodA->Intermediate Activation Product 3-bromo-N-isopropyl- 4-methoxybenzamide MethodB->Product Direct Coupling Intermediate->Product Amidation

Figure 1: Decision matrix for synthesis route selection based on scale.

Method A: Process Scale Protocol (Acid Chloride Route)

Rationale: This method utilizes the robust reactivity of acid chlorides. The byproduct (


 and 

) are gases, simplifying purification.
Materials
  • Precursor: 3-bromo-4-methoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Amine: Isopropylamine (1.2 equiv)

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried round-bottom flask with 3-bromo-4-methoxybenzoic acid (e.g., 10.0 g, 43.3 mmol) and anhydrous DCM (100 mL).

    • Critical Step: Add catalytic DMF (3 drops) to initiate the Vilsmeier-Haack-like mechanism.

    • Add

      
       (9.4 mL, 130 mmol) dropwise at 0°C under 
      
      
      
      atmosphere.
    • Reflux at 40°C for 2–3 hours. Monitor by TLC (aliquot quenched with MeOH) until the acid is consumed.

    • Evaporation: Concentrate in vacuo to remove excess

      
      . Azeotrope with toluene (2x) to ensure complete removal of acidic volatiles. Result: Crude acid chloride (yellow oil/solid).
      
  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM (50 mL).

    • In a separate vessel, prepare a solution of Isopropylamine (3.07 g, 52 mmol) and

      
       (8.76 g, 86.6 mmol) in DCM (50 mL) at 0°C.
      
    • Addition: Cannulate the acid chloride solution into the amine solution slowly over 30 minutes. Exothermic reaction—maintain internal temp <10°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup (Self-Validating Purification):

    • Acid Wash: Wash organic layer with 1M HCl (2 x 50 mL). Purpose: Removes unreacted isopropylamine and Et3N.

    • Base Wash: Wash with Sat.

      
       (2 x 50 mL). Purpose: Removes any unreacted benzoic acid starting material.
      
    • Brine/Dry: Wash with brine, dry over

      
      , and concentrate.
      
  • Crystallization:

    • The crude solid is typically pure enough (>95%). If necessary, recrystallize from Ethyl Acetate/Hexane (1:3) or Ethanol/Water .

Method B: Discovery Scale Protocol (HATU Coupling)

Rationale: Ideal for parallel synthesis libraries where handling thionyl chloride is hazardous or inconvenient.

Materials
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol
  • Dissolve 3-bromo-4-methoxybenzoic acid (100 mg, 0.43 mmol) in DMF (1.0 mL).

  • Add DIPEA (0.22 mL, 1.29 mmol) followed by HATU (180 mg, 0.47 mmol). Stir for 5 minutes to activate the ester.

  • Add Isopropylamine (30 mg, 0.51 mmol).

  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc (10 mL), wash with 1M HCl, Sat.

    
    , and LiCl (5% aq) to remove DMF.
    
  • Concentrate and purify via flash chromatography (0-40% EtOAc in Hexanes) if required.

Analytical Expectations & QC

To validate the synthesis, compare spectral data against these predicted values.

1H NMR Prediction (400 MHz, CDCl3)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.01 Doublet (d, J=2.2 Hz)1HAr-H (C2)Ortho to Br, Meta to Amide (Deshielded)
7.75 Doublet of Doublets (dd)1HAr-H (C6)Ortho to Amide
6.95 Doublet (d, J=8.6 Hz)1HAr-H (C5)Ortho to OMe (Shielded by resonance)
5.90 Broad Singlet1HNHAmide proton (Exchangeable)
4.25 Septet1HCH (Isopropyl)Methine adjacent to Nitrogen
3.94 Singlet3H

Methoxy group
1.26 Doublet6H

(Isopropyl)
Methyls of isopropyl group
Workup Logic & Troubleshooting

Workup_Logic Start Crude Reaction Mixture (DCM Layer) AcidWash Wash with 1M HCl Start->AcidWash Removes Amines (Isopropylamine, Et3N) BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Organic Layer Check Check Purity (TLC/LCMS) BaseWash->Check Removes Unreacted Acid Recryst Recrystallize (EtOAc/Hex) Check->Recryst Purity >90% Column Flash Column (SiO2) Check->Column Purity <90%

Figure 2: Purification decision tree based on impurity profile.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2. Use only in a well-ventilated fume hood.

  • Isopropylamine: Highly flammable and volatile. Keep cold before use.

  • Waste Disposal: Quench all acid chloride residues with methanol/ice before disposal into halogenated waste streams.

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Acid Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Benzamide Purification: BenchChem Protocols. "Crystallization Methods for Benzamide Derivatives." Link

  • Compound Data: PubChem CID 974395 (3-bromo-4-methoxy-N-propan-2-ylbenzamide). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-N-isopropyl-4-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Overview of Synthetic Strategy

The synthesis of 3-bromo-N-isopropyl-4-methoxybenzamide is typically achieved through a two-step process starting from the commercially available 4-methoxybenzoic acid. The core strategy involves:

  • Electrophilic Aromatic Substitution: Bromination of the activated aromatic ring of 4-methoxybenzoic acid to yield the key intermediate, 3-bromo-4-methoxybenzoic acid.

  • Amide Coupling: Formation of the amide bond by coupling 3-bromo-4-methoxybenzoic acid with isopropylamine using a suitable coupling agent.

This approach is robust, but achieving high yield and purity requires careful control over reaction conditions and a clear understanding of potential side reactions.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Amide Coupling A 4-Methoxybenzoic Acid B 3-Bromo-4-methoxybenzoic Acid A->B Brominating Agent (e.g., NBS, Br₂) C 3-Bromo-4-methoxybenzoic Acid E 3-Bromo-N-isopropyl-4-methoxybenzamide C->E Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) D Isopropylamine D->E Coupling Agent (e.g., HATU) + Base (e.g., DIPEA)

Figure 1: General two-step synthetic workflow for 3-bromo-N-isopropyl-4-methoxybenzamide.

Troubleshooting and Yield Optimization (Q&A)

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Part A: Low Reaction Yield

Question 1: My overall yield of 3-bromo-N-isopropyl-4-methoxybenzamide is consistently low. Where should I start troubleshooting?

Answer: A low overall yield typically points to inefficiencies in one or both synthetic steps, or losses during workup and purification. First, analyze the purity and yield of your intermediate, 3-bromo-4-methoxybenzoic acid. If the intermediate is low in yield or purity, focus on optimizing the bromination step. If the intermediate is satisfactory, the problem lies within the amide coupling reaction or subsequent purification.

G Start Low Overall Yield Check_Intermediate Analyze Yield & Purity of 3-bromo-4-methoxybenzoic acid Start->Check_Intermediate Optimize_Bromination Focus on Step 1: - Reagent Stoichiometry - Reaction Time/Temp - Workup Procedure Check_Intermediate->Optimize_Bromination Yield/Purity is POOR Optimize_Coupling Focus on Step 2: - Coupling Agent Choice - Base & Solvent - Temperature Control Check_Intermediate->Optimize_Coupling Yield/Purity is GOOD Purification Review Purification: - Recrystallization Solvent - Column Conditions - Extraction pH Optimize_Coupling->Purification G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH Active_Ester Activated O-Acylisourea Ester Acid->Active_Ester Base Base (DIPEA) Base->Active_Ester HATU HATU HATU->Active_Ester Product Amide Product Active_Ester->Product Nucleophilic Attack Amine R'-NH₂ (Isopropylamine) Amine->Product

identifying byproducts in 3-bromo-N-isopropyl-4-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 3-bromo-N-isopropyl-4-methoxybenzamide . It is designed to troubleshoot synthesis failures, identify specific byproducts, and optimize purity profiles.[1]

Ticket Subject: Quality Control & Troubleshooting for 3-bromo-N-isopropyl-4-methoxybenzamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Synthesis & Impurity Landscape (Visual Workflow)

Before troubleshooting, we must map where impurities originate. The pathway below contrasts the two most common synthetic routes (Acid Chloride vs. Coupling Reagent) and identifies the entry points for critical byproducts.

G cluster_0 Starting Materials cluster_1 Activation Strategy (Choose One) SM_Acid 3-Bromo-4-methoxybenzoic Acid (MW: 231.04) Act_SOCl2 Route A: SOCl2 / (COCl)2 SM_Acid->Act_SOCl2 Act_HATU Route B: HATU / EDC / HOBt SM_Acid->Act_HATU Imp_Desbromo Impurity D: Des-bromo Analog (If Pd/H2 used previously) SM_Acid->Imp_Desbromo Contaminant SM_Amine Isopropylamine (MW: 59.11) Inter_AcidCl Acid Chloride Intermediate (Highly Reactive) Act_SOCl2->Inter_AcidCl Target TARGET PRODUCT 3-bromo-N-isopropyl-4-methoxybenzamide (MW: 272.14) Inter_AcidCl->Target + Isopropylamine Imp_Hydrolysis Impurity A: Hydrolysis (Reverted Acid) Inter_AcidCl->Imp_Hydrolysis Moisture Imp_Dimer Impurity B: Anhydride Dimer (From Excess Acid Cl) Inter_AcidCl->Imp_Dimer Lack of Amine Inter_ActiveEst Activated Ester (O-Acylurea / OBt) Act_HATU->Inter_ActiveEst Inter_ActiveEst->Target + Isopropylamine Imp_Urea Impurity C: Urea/Guanidinium (Coupling Reagent Adducts) Inter_ActiveEst->Imp_Urea Slow Addition

Figure 1: Mechanistic pathway highlighting the divergence between Acid Chloride and Coupling Reagent routes. Red nodes indicate critical failure points where byproducts are generated.

Diagnostic Guide: "What is this peak?"

Use this table to identify impurities based on LCMS data. Note on Bromine Isotope Pattern: The target molecule contains one bromine atom. A genuine product peak must show a 1:1 doublet ratio at


 and 

(e.g., 272 and 274 in positive mode). If the peak lacks this "split," it is not your brominated product.
Observed Mass (

)
PatternLikely IdentityOrigin/Cause
272 / 274 1:1 DoubletTarget Product (

)
Successful synthesis.
231 / 233 1:1 DoubletStarting Acid (Hydrolysis)Incomplete reaction or moisture ingress during acid chloride formation.
194 SingletDes-bromo Analog Debromination. Common if catalytic hydrogenation was used in a previous step (e.g., reducing a nitro group).
258 / 260 1:1 DoubletO-Demethylated Phenol Harsh acidic conditions (e.g.,

or concentrated

) cleaved the methyl ether.
~444 / 446 / 448 1:2:1 TripletAnhydride Dimer Stoichiometric imbalance. Excess acid chloride reacted with unreacted acid instead of amine.
Variable SingletUrea Byproducts If using EDC:

-acyl urea. If using HATU: Tetramethylurea adducts.[2]

Troubleshooting Q&A (FAQs)

Q1: "I used Thionyl Chloride ( ) to make the acid chloride, but my yield is low and I see a large peak at 231 Da."

Diagnosis: This is Impurity A (Hydrolysis) . The acid chloride reverted to the starting benzoic acid. Technical Insight: Benzoyl chlorides with electron-donating groups (like the 4-methoxy group in your molecule) are less electrophilic and more prone to hydrolysis than simple benzoyl chlorides. Corrective Action:

  • Dry Solvents: Ensure DCM or THF is anhydrous.

  • One-Pot Protocol: Do not isolate the acid chloride if possible. Evaporate the

    
    , re-dissolve in dry DCM, and cannulate directly into the amine/base mixture.
    
  • Use Oxalyl Chloride: Switch to Oxalyl Chloride + catalytic DMF. It allows milder conditions (0°C to RT) compared to the reflux often required for Thionyl Chloride, reducing thermal degradation.

Q2: "My LCMS shows the product mass (272), but the NMR shows extra aliphatic protons that don't match the isopropyl group."

Diagnosis: This is likely Impurity C (Coupling Adduct) . Technical Insight: If you used EDC (carbodiimide) or HATU without carefully controlling the pH or stoichiometry, the coupling reagent can react with the acid to form a stable


-acyl urea or guanidine byproduct that co-elutes with your product.
Corrective Action: 
  • Order of Addition: Pre-activate the acid with the base (DIPEA/TEA) and coupling agent for 5–10 minutes before adding the isopropylamine.

  • Acid Wash: If using EDC, wash the organic layer with 1N HCl (if your product is not acid-sensitive) to remove the urea byproduct (DCU/EDU). Note: Your product is a neutral amide, so an acid wash is safe.

Q3: "The product is yellow/orange, but it should be white."

Diagnosis: Bromine Liberation or Oxidation . Technical Insight: The 3-bromo-4-methoxy motif is electron-rich. If exposed to light or trace metals over time, the bromine bond can weaken, or the electron-rich ring can oxidize (quinone formation). Corrective Action:

  • Recrystallization: Dissolve in minimal hot Ethanol/Water (9:1) and cool slowly. This usually excludes colored impurities.

  • Charcoal Treatment: If recrystallization fails, stir the crude solution with activated charcoal for 30 minutes, filter through Celite, and re-concentrate.

Validated Synthesis Protocol

Recommended for high purity to avoid the issues listed above.

Method: HATU-Mediated Amidation (Mild conditions, high fidelity).

Reagents:

  • 3-bromo-4-methoxybenzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: In a dried flask, dissolve the Acid (1.0 eq) in DMF (concentration ~0.2 M). Add DIPEA (2.0 eq) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 eq) in one portion. The solution may turn slightly yellow.[2] Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add Isopropylamine (1.2 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS.[1][2]

  • Workup (Crucial for Purity):

    • Dilute with Ethyl Acetate.

    • Wash 1: 1M HCl (Removes unreacted amine and DIPEA).

    • Wash 2: Saturated

      
       (Removes unreacted acid).
      
    • Wash 3: Water/Brine (Removes residual DMF and HATU byproducts).

    • Dry over

      
       and concentrate.
      

References

  • PubChem. (n.d.). 3-bromo-N-isopropyl-4-methoxybenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Retrieved from [Link]

  • Organic Syntheses. (2004). General procedures for amide bond formation. Organic Syntheses, Coll. Vol. 10, p.484. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-bromo-N-isopropyl-4-methoxybenzamide is a functionalized benzamide often utilized as a fragment in medicinal chemistry or an intermediate in the synthesis of radiotracers and kinase inhibitors. While the benzamide core provides reasonable thermal stability, the presence of the aryl bromide and lipophilic isopropyl group introduces specific vulnerabilities in solution.

This guide addresses the three primary failure modes reported by researchers:

  • Precipitation (Solubility failure due to LogP ~2.7).

  • Photodebromination (UV-mediated cleavage of the C-Br bond).

  • Hydrolysis (Amide bond cleavage under extreme pH).

Physicochemical Profile
PropertyValueImplication for Handling
Molecular Weight 272.14 g/mol --
XLogP3 ~2.7Moderate Lipophilicity. Poor water solubility; requires organic co-solvents (DMSO/EtOH).
Functional Groups Aryl Bromide, Methoxy, Secondary AmideLight Sensitive. The C-Br bond is the "weak link" regarding photostability.
pKa (Predicted) ~14 (Amide NH)Neutral at physiological pH. Does not ionize significantly in standard buffers.

Critical Degradation Pathways (Mechanism of Action)

Understanding why the molecule degrades is essential for prevention. The diagram below illustrates the two distinct pathways that lead to sample impurity.

DegradationPathways Compound 3-bromo-N-isopropyl- 4-methoxybenzamide UV UV Light / Ambient Light (hv) Compound->UV AcidBase Extreme pH (pH < 2 or pH > 10) Compound->AcidBase Radical Aryl Radical Intermediate UV->Radical Homolytic Cleavage Hydrolysis Tetrahedral Intermediate AcidBase->Hydrolysis Nucleophilic Attack Debrom Product A: N-isopropyl-4-methoxybenzamide (Debrominated Impurity) Radical->Debrom H-Abstraction (from solvent) Split Product B: 3-bromo-4-methoxybenzoic acid + Isopropylamine Hydrolysis->Split Amide Bond Cleavage

Figure 1: Primary degradation pathways. The C-Br bond is susceptible to photolysis (top path), while the amide bond is susceptible to hydrolysis (bottom path).

Troubleshooting Guide: Solubility & Precipitation

The Issue: Users often report the compound "crashing out" upon dilution into aqueous buffers (PBS, HEPES) for biological assays. The Cause: With a LogP of ~2.7, the compound is hydrophobic. Direct addition to water causes immediate aggregation.

Protocol: The "Sandwich" Dilution Method

To maintain stability in aqueous solution, you must prevent the formation of micro-precipitates during the dilution step.

Step 1: Prepare High-Concentration Stock

  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM to 50 mM.

  • Storage: -20°C, desiccated.

Step 2: Intermediate Dilution (Critical Step)

  • Do not dilute directly from 50 mM to assay buffer.

  • Create a 10x Working Solution in a solvent mixture of 5% DMSO / 95% Buffer (or media).

  • Why? This intermediate step reduces the "solvent shock" that causes precipitation.

Step 3: Final Assay Concentration

  • Dilute the 10x Working Solution 1:10 into your final assay plate.

  • Final Solvent Load: 0.5% DMSO (generally tolerated by most enzymes/cells).

Solubility Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Cloudiness immediately upon dilution Kinetic solubility limit reached.Reduce final concentration or add 0.05% Tween-20 to the buffer.
Precipitation after 4 hours Thermodynamic instability (Ostwald ripening).Prepare fresh dilutions immediately before use. Do not store diluted plates.
Oily droplets on surface "Oiling out" (Liquid-Liquid Phase Separation).The compound concentration is far above saturation. Verify stock concentration.

Troubleshooting Guide: Chemical Stability

Issue A: Photodebromination (Light Sensitivity)

Symptom: LC-MS shows a mass peak of [M-H] = 79/81 amu lower than expected (Loss of Bromine). Mechanism: Aryl bromides undergo homolytic cleavage under UV/Blue light, generating a radical that abstracts hydrogen from the solvent (DMSO is an excellent H-donor).

Solution:

  • Amber Glassware: Mandatory for all stock solutions.

  • Foil Wrapping: Wrap reaction vessels or assay plates in aluminum foil during incubation.

  • Low-Actinic Light: If handling large quantities, use yellow-filtered room lighting.

Issue B: Hydrolysis (pH Sensitivity)

Symptom: Appearance of 3-bromo-4-methoxybenzoic acid in HPLC traces. Mechanism: The N-isopropyl group provides steric protection, making this compound more stable than primary amides. However, it will still hydrolyze under harsh conditions.

Stability Limits:

  • pH 4.0 – 8.0: Stable (>24 hours at RT).

  • pH < 2.0 (Acidic): Slow hydrolysis to carboxylic acid.

  • pH > 10.0 (Basic): Rapid hydrolysis. Avoid carbonate buffers at high pH.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose stability failures in your specific experiment.

TroubleshootingTree Start Start: Sample Analysis Precip Is the solution cloudy? Start->Precip PurityCheck Is Purity < 95%? ImpurityType Identify Impurity Mass (LC-MS) PurityCheck->ImpurityType Yes Debrominated Mass = [M-79] (Debromination) ImpurityType->Debrominated Loss of Br Hydrolyzed Mass = [M-57] (Hydrolysis/Acid) ImpurityType->Hydrolyzed Loss of Isopropyl Precip->PurityCheck No (Clear) Intact Mass is Correct (Solubility Issue) Precip->Intact Yes FixLight Action: Protect from Light Use Amber Vials Debrominated->FixLight FixpH Action: Check Buffer pH Keep pH 4-8 Hydrolyzed->FixpH FixSol Action: Add Tween-20 Reduce Concentration Intact->FixSol

Figure 2: Diagnostic logic for identifying the root cause of compound loss.

Frequently Asked Questions (FAQ)

Q: Can I store the 10 mM stock in DMSO at Room Temperature? A: No. While DMSO prevents hydrolysis, it can facilitate photodegradation if exposed to light. Furthermore, DMSO is hygroscopic; absorbed water will eventually trigger hydrolysis. Store at -20°C in aliquots to avoid freeze-thaw cycles.

Q: I see a small impurity at RRT 0.9 in my HPLC. Is this the hydrolysis product? A: Likely not. The hydrolysis product (carboxylic acid) is significantly more polar and usually elutes much earlier (RRT < 0.5) on Reverse Phase C18 columns. An impurity at RRT 0.9 is likely the debrominated byproduct (Des-bromo analog), which has similar lipophilicity to the parent.

Q: Is this compound stable in cell culture media (DMEM/RPMI)? A: Yes, for short durations (24-48 hours). However, fetal bovine serum (FBS) contains esterases and amidases. While benzamides are generally resistant to serum amidases compared to esters, incubation >48 hours may show degradation. Always run a "media-only" control (no cells) to verify stability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 974395, 3-bromo-N-isopropyl-4-methoxybenzamide. Retrieved February 21, 2026 from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution - Mechanisms of Amide Hydrolysis).
  • Lalande, G., et al. (2025). Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. European Journal of Organic Chemistry.[1] (Demonstrates susceptibility of Aryl Bromides to radical debromination under light). [Link]

Sources

Technical Support Center: Scaling Up the Production of 3-bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-bromo-N-isopropyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome challenges in your experimental work, from bench-scale synthesis to pilot-plant production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis and properties of 3-bromo-N-isopropyl-4-methoxybenzamide.

Q1: What is the most common synthetic route for 3-bromo-N-isopropyl-4-methoxybenzamide?

A1: The most prevalent laboratory synthesis involves a two-step process. First, 4-methoxybenzoic acid is brominated to yield 3-bromo-4-methoxybenzoic acid. This intermediate is then converted to its acyl chloride, which subsequently reacts with isopropylamine to form the final product.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis involves several hazardous materials. Bromine is highly corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] Thionyl chloride, often used to generate the acyl chloride, is also corrosive and releases toxic HCl gas upon reaction with water. Isopropylamine is a flammable and corrosive liquid.[2] A thorough risk assessment is crucial before commencing any work.

Q3: What are the expected physical properties of 3-bromo-N-isopropyl-4-methoxybenzamide?

A3: Based on its chemical structure, 3-bromo-N-isopropyl-4-methoxybenzamide is a solid at room temperature. Its molecular weight is approximately 272.14 g/mol .[3] It is expected to have low solubility in water and good solubility in common organic solvents like dichloromethane and ethyl acetate.

Q4: How can I monitor the progress of the amidation reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material (3-bromo-4-methoxybenzoyl chloride) and the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the typical yields for this synthesis?

A5: Yields can vary depending on the specific reaction conditions and purification methods. However, with optimized conditions, yields for both the bromination and amidation steps can be expected to be in the range of 70-90%.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and scale-up of 3-bromo-N-isopropyl-4-methoxybenzamide.

Stage 1: Bromination of 4-Methoxybenzoic Acid

Issue: Low yield of 3-bromo-4-methoxybenzoic acid.

  • Potential Cause: Incomplete reaction or formation of side products. The methoxy group is an activating group, and over-bromination to form dibromo-species can occur if the reaction conditions are not carefully controlled.[4]

  • Recommended Solution:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of bromine to 4-methoxybenzoic acid. Adding bromine dropwise to the solution of the acid can help to avoid localized high concentrations of the brominating agent.

    • Temperature Control: Maintain a consistent reaction temperature. Running the reaction at or slightly below room temperature can help to control the reaction rate and minimize over-bromination.

    • Catalyst Choice: While a Lewis acid catalyst like iron(III) bromide can be used, its concentration should be kept low to avoid excessive activation of the aromatic ring.

Issue: Formation of a significant amount of 3,5-dibromo-4-methoxybenzoic acid.

  • Potential Cause: The strong activating effect of the methoxy group makes the product, 3-bromo-4-methoxybenzoic acid, susceptible to further bromination.

  • Recommended Solution:

    • Reverse Addition: Add the solution of 4-methoxybenzoic acid to the bromine solution. This ensures that bromine is always in excess, which can surprisingly favor mono-substitution in some cases by reacting with the starting material before the mono-brominated product.

    • Milder Brominating Agent: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid.

Stage 2: Amidation with Isopropylamine

Issue: The amidation reaction is sluggish or incomplete.

  • Potential Cause:

    • Steric Hindrance: The isopropyl group is bulkier than a simple alkyl group, which can slow down the rate of nucleophilic attack on the acyl chloride.

    • Poor Quality Reagents: The 3-bromo-4-methoxybenzoyl chloride may have degraded due to moisture, or the isopropylamine may be of low purity.

  • Recommended Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to side reactions.

    • Use a Base: The reaction generates HCl as a byproduct, which can protonate the isopropylamine, rendering it non-nucleophilic. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the HCl.[5]

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the hydrolysis of the acyl chloride.[6]

Issue: Formation of a di-acylated byproduct.

  • Potential Cause: If the reaction conditions are too harsh or if there is a localized high concentration of the acyl chloride, the initially formed amide can be further acylated.

  • Recommended Solution:

    • Slow Addition: Add the 3-bromo-4-methoxybenzoyl chloride solution dropwise to the isopropylamine solution with vigorous stirring.

    • Temperature Control: Maintain a low to moderate reaction temperature to control the reactivity.

Stage 3: Purification and Crystallization

Issue: Difficulty in removing unreacted 3-bromo-4-methoxybenzoic acid.

  • Potential Cause: The starting acid and the final amide product may have similar polarities, making separation by chromatography challenging.

  • Recommended Solution:

    • Aqueous Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) to convert the acidic starting material into its water-soluble salt, which will then partition into the aqueous phase.[6]

    • Recrystallization: If the acid persists, a careful recrystallization from a suitable solvent system can be effective.

Issue: The product fails to crystallize or oils out.

  • Potential Cause: The presence of impurities can inhibit crystallization. The product itself may also have a tendency to form a supersaturated solution or exist as an amorphous solid.

  • Recommended Solution:

    • Purification: Ensure the product is of high purity before attempting crystallization. Column chromatography may be necessary to remove stubborn impurities.

    • Solvent Screening: Experiment with different solvents or solvent mixtures for recrystallization. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce nucleation.[5]

Stage 4: Scale-Up Considerations

Issue: Poor heat transfer and localized "hot spots" in the reactor.

  • Potential Cause: Both the formation of the acyl chloride and the amidation reaction are often exothermic. In large reactors, inefficient stirring and heat removal can lead to temperature gradients.

  • Recommended Solution:

    • Controlled Addition Rates: Add reagents slowly and monitor the internal temperature of the reactor closely.

    • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction.

    • Good Agitation: Use an appropriate stirrer and agitation speed to ensure good mixing and uniform temperature distribution.

Issue: Challenges with solid handling and filtration.

  • Potential Cause: The physical properties of the crystalline product (e.g., particle size, shape) can affect its filtration and drying characteristics.

  • Recommended Solution:

    • Controlled Crystallization: Develop a robust crystallization protocol that consistently produces crystals with good filtration properties. This may involve controlling the cooling rate and agitation.

    • Appropriate Equipment: Use filtration and drying equipment that is suitable for the scale of production and the properties of the solid.

Part 3: Data and Visualizations

Table 1: Critical Parameters for the Synthesis of 3-bromo-N-isopropyl-4-methoxybenzamide
ParameterStageRecommended RangeImpact on Yield and Purity
Bromine Stoichiometry Bromination1.0 - 1.1 equivalentsExcess can lead to over-bromination, reducing yield of the desired product.
Reaction Temperature Bromination20 - 30 °CHigher temperatures can increase the rate of over-bromination.
Thionyl Chloride Stoichiometry Acyl Chloride Formation1.1 - 1.5 equivalentsInsufficient amount will lead to incomplete conversion of the carboxylic acid.
Isopropylamine Stoichiometry Amidation1.1 - 1.5 equivalentsA slight excess helps to drive the reaction to completion.
Base Stoichiometry Amidation1.1 - 1.5 equivalentsEssential to neutralize the HCl byproduct and prevent protonation of the amine.
Reaction Temperature Amidation0 - 50 °CHigher temperatures can increase the rate but may also promote side reactions.
Diagrams
Synthetic Workflow

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Amidation cluster_3 Stage 4: Purification A 4-Methoxybenzoic Acid B Bromination (Br2, Acetic Acid) A->B C 3-Bromo-4-methoxybenzoic Acid B->C D Activation (Thionyl Chloride) C->D E 3-Bromo-4-methoxybenzoyl Chloride D->E G Amidation E->G F Isopropylamine, Base F->G H Crude 3-bromo-N-isopropyl- 4-methoxybenzamide G->H I Work-up & Recrystallization H->I J Pure Product I->J G Impurity Impurity Detected in Final Product Acid Unreacted 3-bromo-4- methoxybenzoic Acid? Impurity->Acid Yes Dibromo Dibrominated Species? Impurity->Dibromo No Wash Action: Wash with aq. NaHCO3 during work-up. Acid->Wash Diacyl Di-acylated Byproduct? Dibromo->Diacyl No Chroma Action: Optimize bromination stoichiometry and temperature. Dibromo->Chroma Yes Amidation Action: Slow addition of acyl chloride during amidation. Diacyl->Amidation Yes

Caption: Decision tree for identifying and addressing common impurities.

Part 4: References

  • European Journal of Medicinal Chemistry. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved from [Link]

  • Organic Process Research & Development. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • PMC. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Retrieved from [Link]

  • AdvanSix. (n.d.). Isopropylamine. Retrieved from [Link]

  • Google Patents. (1966). Bromine purification process. Retrieved from

  • PMC. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of N-isopropyl acrylamide. Retrieved from

  • University of Pennsylvania. (n.d.). Rh(III)-Catalyzed Alkene Amidation Reactions: Development and Mechanistic Studies. Retrieved from [Link]

  • MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-N-isopropyl-4-methoxybenzamide. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 3-bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling 3-bromo-N-isopropyl-4-methoxybenzamide (CAS: 1072944-42-3). While this compound is a robust intermediate, its specific functional groups—an aryl bromide , an amide linker , and an electron-rich methoxy ring —create distinct vulnerabilities to environmental stress.

This document moves beyond generic advice, providing mechanistic insights and self-validating protocols to ensure the integrity of your material for downstream applications (e.g., Suzuki couplings or amide functionalization).

Module 1: Critical Degradation Pathways (The "Why")

Q: What are the primary threats to the stability of this compound?

A: The molecule faces two primary antagonists: UV Light and Moisture .

1. Photolytic Debromination (The "Hidden" Impurity)
  • Mechanism: Aryl bromides are photosensitive. Upon exposure to UV light (and even high-intensity visible light), the Carbon-Bromine (C-Br) bond can undergo homolytic cleavage. This generates a highly reactive aryl radical.

  • The Chain Reaction: This radical often abstracts a hydrogen atom from the solvent or the isopropyl group of a neighboring molecule, resulting in debromination .

  • Result: You obtain N-isopropyl-4-methoxybenzamide.[1][2] This impurity is chemically similar to your target, making it difficult to separate via standard flash chromatography.

2. Hydrolytic Cleavage
  • Mechanism: While benzamides are generally stable, the presence of the electron-withdrawing bromine atom ortho to the methoxy group can subtly alter the electronics of the ring. Under prolonged exposure to moisture (hygroscopicity) and trace acidity/basicity, the amide bond hydrolyzes.

  • Result: Breakdown into 3-bromo-4-methoxybenzoic acid and isopropylamine .

Visualizing the Degradation Logic

DegradationPathways Parent 3-bromo-N-isopropyl- 4-methoxybenzamide UV UV Light / Photon Absorption Parent->UV Homolytic Cleavage H2O Moisture (H2O) + Trace Acid/Base Parent->H2O Nucleophilic Attack Radical Aryl Radical Intermediate UV->Radical Acid IMPURITY B: 3-bromo-4- methoxybenzoic acid H2O->Acid Amine IMPURITY C: Isopropylamine H2O->Amine Debromo IMPURITY A: N-isopropyl-4- methoxybenzamide (Debrominated) Radical->Debromo H-Abstraction

Figure 1: Mechanistic pathways for photolytic and hydrolytic degradation.

Module 2: Troubleshooting & Diagnostics

Q: My sample has changed color. Is it still usable?

A: Color change is the first indicator of degradation. Use the table below to diagnose the issue based on physical appearance.

ObservationProbable CauseChemical MechanismAction Required
Yellowing / Browning Photolysis Formation of radical coupling byproducts or liberation of elemental bromine (Br₂) traces.Run LC-MS. If purity >98%, recrystallize. If <95%, discard.
Clumping / Caking Moisture Absorption Hygroscopic uptake of water. Precursor to hydrolysis.Dry immediately in a vacuum desiccator over P₂O₅.
Vinegar/Fishy Odor Hydrolysis Release of Isopropylamine (fishy) or formation of Benzoic Acid derivative.Critical Failure. Material is compromised. Do not use.
Q: How do I confirm purity using LC-MS?

A: Standard HPLC may not resolve the debrominated impurity well if the gradient is too fast.

  • Target Mass: The parent mass is approx 271/273 Da (due to ⁷⁹Br/⁸¹Br isotopes).

  • Warning Sign: Look for a peak at 193 Da (Parent - Br + H). This confirms photolytic damage.

  • Warning Sign: Look for a peak at 230/232 Da (Carboxylic acid fragment). This confirms hydrolysis.

Module 3: Storage & Handling Protocols

To prevent the issues above, implement this "Self-Validating Storage System."

Protocol S-1: The "Double-Barrier" Packaging System

Do not store this compound in clear glass or simple polyethylene bags.

  • Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

    • Why: Amber glass blocks UV/Blue light (preventing debromination). Teflon prevents leaching and provides a tight seal against moisture.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.

    • Why: Displaces oxygen and moisture.

  • Secondary Containment: Place the amber vial inside a heat-sealed aluminized Mylar bag containing a small sachet of silica gel or molecular sieves.

    • Why: The Mylar acts as a Faraday cage for light and an absolute barrier for moisture.

Protocol S-2: Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Note: While the compound is stable at room temperature for short periods, cold storage kinetically inhibits hydrolysis rates significantly.

  • Location: Designated chemical fridge, away from light sources.

Storage Decision Workflow

StorageProtocol Start Receive Compound QC Initial QC (LC-MS/NMR) Start->QC Dry Is material dry? QC->Dry Desiccate Vacuum Dry (24h over P2O5) Dry->Desiccate No Pack Pack in Amber Vial + Inert Gas (Ar/N2) Dry->Pack Yes Desiccate->Pack Secondary Seal in Mylar Bag with Desiccant Pack->Secondary Store Store at 4°C Secondary->Store

Figure 2: Step-by-step decision tree for receiving and storing the compound.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solutions? A: Avoid long-term storage in DMSO. While soluble, DMSO is hygroscopic and can facilitate hydrolysis over time. Furthermore, DMSO can occasionally act as an oxidant. If you must store as a solution, use anhydrous acetonitrile , store at -20°C, and use within 30 days.

Q: I left the bottle on the benchtop over the weekend. Is it ruined? A: Likely not, provided it was capped.

  • Check the physical appearance (white solid vs. yellow).

  • Check the melting point. The pure compound should have a sharp melting point (approx 142-146°C , check specific CoA). A broad or depressed melting range indicates impurity formation.

Q: Why is the "Isopropyl" group relevant to stability? A: The isopropyl group provides steric bulk around the amide nitrogen. This actually improves stability against hydrolysis compared to a simple methyl-amide or primary amide, as it physically blocks water from attacking the carbonyl carbon. However, it does not protect against the UV-degradation of the bromine on the ring.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] International Council for Harmonisation.

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Aryl Halides.[8][9][10] In Handbook of Synthetic Photochemistry. This reference grounds the mechanism of C-Br bond cleavage under UV irradiation.[11]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group - Amide Hydrolysis mechanisms).
  • PubChem. (n.d.). 3-bromo-N-isopropyl-4-methoxybenzamide (Compound Summary). National Library of Medicine.

Sources

Technical Support Center: Resolving Ambiguous Spectral Data for 3-bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-bromo-N-isopropyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ambiguities and challenges encountered during the spectral characterization of this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate data interpretation and validation of your experimental results.

Introduction: The Challenges of Characterizing Substituted Benzamides

Substituted benzamides like 3-bromo-N-isopropyl-4-methoxybenzamide are crucial scaffolds in medicinal chemistry. However, their structural features can lead to spectral complexities. The presence of an amide linkage can result in restricted bond rotation, leading to the observation of rotational isomers (rotamers) by NMR spectroscopy. Furthermore, the substitution pattern on the aromatic ring can produce complex splitting patterns in the ¹H NMR spectrum that may be challenging to interpret. This guide will address these issues systematically.

Predicted Spectral Data

To effectively troubleshoot, a baseline understanding of the expected spectral data is essential. As experimental spectra for this specific compound are not widely published, the following data has been predicted based on established spectroscopic principles and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for 3-bromo-N-isopropyl-4-methoxybenzamide. These predictions are based on data from similar structures and known substituent effects.

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)Notes
(CH₃)₂CH~1.25d~6.6Doublet due to coupling with the methine proton.
(CH₃)₂CH ~4.25sept~6.6Septet due to coupling with the six methyl protons. May show further coupling to the N-H proton.
OCH₃~3.90s-Singlet, as there are no adjacent protons.
NH~6.0-7.0br s-Broad singlet, position can be variable and may exchange with D₂O.
Ar-H5~6.90d~8.5Doublet due to coupling with H6.
Ar-H6~7.65dd~8.5, ~2.0Doublet of doublets due to coupling with H5 and H2.
Ar-H2~7.85d~2.0Doublet due to coupling with H6.

Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data

CarbonPredicted Chemical Shift (ppm)
(CH₃) ₂CH~22.5
(CH₃)₂CH ~42.0
OCH₃~56.0
Ar-C3 (C-Br)~111.0
Ar-C5~112.0
Ar-C1~128.0
Ar-C6~129.0
Ar-C2~132.0
Ar-C4 (C-O)~158.0
C=O~166.0
Predicted IR and Mass Spectrometry Data

Table 3: Predicted Key IR Absorptions (KBr or Nujol)

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch~3300-3400MediumSecondary amide N-H stretch.
C-H Stretch (Aromatic)~3000-3100Medium-Weak
C-H Stretch (Aliphatic)~2850-2980Medium-Strong
C=O Stretch (Amide I)~1640-1680StrongThe position is sensitive to hydrogen bonding.[1]
N-H Bend (Amide II)~1510-1570Strong
C-O Stretch (Aryl Ether)~1250Strong
C-Br Stretch~550-650Medium-Strong

Table 4: Predicted Mass Spectrometry (EI) Data

m/zInterpretationNotes
271/273[M]⁺Molecular ion peak. The presence of two peaks with approximately 1:1 intensity is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2]
256/258[M - CH₃]⁺Loss of a methyl group.
212/214[M - C₃H₇N]⁺Loss of the isopropylamine group.
183/185[BrC₆H₃(OCH₃)CO]⁺Acylium ion fragment.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the spectral analysis of 3-bromo-N-isopropyl-4-methoxybenzamide.

¹H NMR Spectroscopy

Q1: Why do the signals for the isopropyl group (the doublet and septet) and/or the N-H proton appear broad in my ¹H NMR spectrum?

A1: This is a classic sign of restricted rotation around the amide C-N bond, leading to the presence of rotamers (rotational isomers). At room temperature, the rate of interconversion between these rotamers may be on the NMR timescale, causing the signals of the protons near the amide bond to broaden.

Troubleshooting Workflow:

start Broad signals observed for N-isopropyl and/or N-H protons vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr high_temp High Temperature Spectrum (e.g., 50-80 °C) vt_nmr->high_temp low_temp Low Temperature Spectrum (e.g., 0 to -40 °C) vt_nmr->low_temp sharp_signals Signals sharpen to single peaks high_temp->sharp_signals split_signals Broad signals resolve into two distinct sets of peaks low_temp->split_signals conclusion1 Conclusion: Fast exchange between rotamers. Broadening is resolved. sharp_signals->conclusion1 conclusion2 Conclusion: Slow exchange limit reached. The two rotamers are now observed as separate species. split_signals->conclusion2

Caption: Troubleshooting broad NMR signals using VT-NMR.

  • Step-by-Step Protocol:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • If broadening is observed, acquire a spectrum at an elevated temperature (e.g., 50 °C or 70 °C). If the signals sharpen, this confirms that the broadening is due to dynamic exchange between rotamers.

    • (Optional) To further characterize the rotamers, acquire a spectrum at a lower temperature (e.g., 0 °C or -20 °C). You may observe the broad signals resolving into two distinct sets of signals, one for each rotamer.

Q2: The aromatic region of my ¹H NMR spectrum is complex. How can I confidently assign the protons?

A2: The aromatic region is predicted to show three distinct signals: a doublet, a doublet of doublets, and another doublet. To unambiguously assign these, a 2D NMR experiment such as COSY (Correlation Spectroscopy) is highly recommended.

Logical Relationship Diagram:

H5 H5 (~6.90 ppm, d) H6 H6 (~7.65 ppm, dd) H5->H6 ³J coupling H6->H5 ³J coupling H2 H2 (~7.85 ppm, d) H6->H2 ⁴J coupling (meta, small)

Caption: Predicted ¹H-¹H COSY correlations for the aromatic region.

  • Experimental Protocol: 2D COSY

    • Prepare a sufficiently concentrated sample for your NMR spectrometer.

    • Run a standard COSY experiment.

    • In the resulting 2D spectrum, look for cross-peaks. You should observe a strong cross-peak between the signal at ~6.90 ppm (H5) and ~7.65 ppm (H6). A weaker cross-peak may be visible between ~7.65 ppm (H6) and ~7.85 ppm (H2) due to the smaller four-bond meta-coupling.

Mass Spectrometry

Q1: My mass spectrum shows two intense peaks for the molecular ion, separated by 2 m/z units, and they are of nearly equal height. Is my sample impure?

A1: No, this is the expected result for a compound containing a single bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity.[2] This is a key diagnostic feature for the presence of bromine.

Isotopic Pattern Visualization:

M [M]⁺ (with ⁷⁹Br) m/z = 271 M2 [M+2]⁺ (with ⁸¹Br) m/z = 273

Sources

Technical Support Center: Post-Synthesis Purification of 3-Bromo-N-isopropyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are encountering purity issues with 3-bromo-N-isopropyl-4-methoxybenzamide . Based on the structure, this molecule presents a specific set of physicochemical challenges:

  • Lipophilicity: The bromine (meta) and methoxy (para) substituents significantly decrease water solubility compared to a naked benzamide.

  • Hydrogen Bonding: The amide backbone (

    
    ) acts as both a hydrogen bond donor and acceptor, leading to "sticky" behavior on silica and a tendency to "oil out" during crystallization.
    
  • Acid/Base Residuals: The synthesis likely involved 3-bromo-4-methoxybenzoic acid (acidic impurity) and isopropylamine (basic impurity).

This guide provides a modular troubleshooting workflow. Do not blindly follow one path; use the Triage Matrix below to select the correct module.

Module 1: Diagnostic Triage

Before consuming sample in a blind recrystallization, assess the crude profile.

Visualizing the Purification Logic

The following decision tree guides you based on your current observation (TLC/NMR status).

purification_logic Start Start: Analyze Crude (NMR / TLC) Check1 Impurity Type? Start->Check1 PathA Unreacted Amine/Acid (Baseline/Solvent Front) Check1->PathA Distinct pKa diff PathB Close-running Spots (Regioisomers/Byproducts) Check1->PathB Similar Polarity PathC Colored/Oily (But NMR is >90%) Check1->PathC Physical State Issue ActionA Module 2: Acid/Base Extraction PathA->ActionA ActionB Module 4: Flash Chromatography PathB->ActionB ActionC Module 3: Recrystallization PathC->ActionC

Figure 1: Strategic decision matrix for selecting the appropriate purification module based on crude impurity profile.

Module 2: Chemical Workup (The "Chemical Wash")

Best for: Removing unreacted isopropylamine (basic) and 3-bromo-4-methoxybenzoic acid (acidic).

The Science: Amides are neutral to weakly basic. By manipulating pH, we can force impurities into the aqueous layer while the lipophilic amide remains in the organic layer.

  • Acid Wash (HCl): Protonates isopropylamine (

    
    ), making it water-soluble [1].
    
  • Base Wash (NaHCO₃): Deprotonates the benzoic acid starting material (

    
    ), making it water-soluble [2].
    
Protocol: The "3-3-3" Wash Cycle

Prerequisite: Dissolve crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with benzamides in chlorinated solvents.

StepReagentVolume (Rel. to Org)Target ImpurityMechanism
1 1M HCl 3 x 20% VolIsopropylamineProtonation to ammonium salt
2 Water 1 x 20% VolResidual AcidNeutral rinse
3 Sat. NaHCO₃ 3 x 20% Vol3-Br-4-OMe-Benzoic AcidDeprotonation to carboxylate
4 Brine 1 x 20% VolWaterOsmotic drying

Critical FAQ:

Q: I see a precipitate forming between layers during the acid wash. A: This is likely the hydrochloride salt of your amide if the acid is too strong, or the amide is crashing out due to cold reagents. Fix: Use 0.5M citric acid instead of HCl (gentler) or add more EtOAc to solubilize the neutral amide.

Module 3: Recrystallization (The "Gold Standard")

Best for: Final polishing, removing colored oligomers, and fixing "oiling out" issues.

The Science: The 3-bromo and methoxy groups make this molecule highly crystalline but also lipophilic. The most common failure mode here is "Oiling Out" —where the compound separates as a liquid droplet before organizing into a crystal lattice. This happens when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature [3].

Recommended Solvent Systems

Based on benzamide solubility trends [1][3]:

  • Ethanol / Water (Preferred): Dissolve in hot EtOH; add hot water until turbid.

  • EtOAc / Hexanes: Good for very lipophilic derivatives.

  • Toluene: Excellent for removing non-polar impurities, but requires high heat.

Troubleshooting "Oiling Out"

If your solution turns into a milky emulsion or oil droplets at the bottom:

oiling_out Problem Oil Droplets Form Reheat Reheat to Clarity Problem->Reheat AddSolvent Add More Good Solvent Reheat->AddSolvent If too conc. Seed Add Seed Crystal at Cloud Point Reheat->Seed If conc. ok AddSolvent->Seed Cool Slow Cool (Insulate Flask) Seed->Cool Cool->Problem Fails Success Success Cool->Success Crystals Form

Figure 2: Loop protocol for resolving the "oiling out" phenomenon common in benzamide recrystallization.

Step-by-Step Rescue:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the "good" solvent (e.g., Ethanol) to change the composition.

  • The Trituration Trick: If it refuses to crystallize, rotovap to dryness. Add a small amount of cold diethyl ether or hexanes and scratch the flask vigorously with a glass rod to induce nucleation. Use this solid to "seed" the next recrystallization attempt.

Module 4: Flash Chromatography

Best for: Separating regioisomers or impurities with similar pKa.

The Science: Benzamides often "streak" or "tail" on silica gel. This is due to the amide nitrogen interacting with the acidic silanol groups (


) on the stationary phase [4].

The Fix: You must deactivate the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent system.

  • Solvent System: A gradient of Hexanes:Ethyl Acetate is standard.[1] Start at 10% EtOAc and ramp to 50%.

  • Loading: Dissolve the crude in a minimum amount of DCM or dry load onto silica. Do not load in EtOAc (it is too strong of a solvent for the initial band).

Critical FAQ:

Q: My product is co-eluting with a yellow impurity. A: Benzamides often co-elute with colored oligomers. Fix: Switch to a DCM:MeOH (95:5) system. The selectivity of Methanol/DCM is different from EtOAc/Hexanes and may resolve the overlap.

References

  • BenchChem Technical Support. (2025).[2][3] Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Retrieved from

  • University of Rochester. (n.d.). Workup for Removing Amines and Acids. Department of Chemistry Laboratory Techniques. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sielc Technologies. (2019).[4] Troubleshooting Peak Tailing in Chromatography of Amides. Retrieved from

Sources

Validation & Comparative

Benchmarking the Potency and Efficacy of 3-Bromo-N-Isopropyl-4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the potency and efficacy of 3-bromo-N-isopropyl-4-methoxybenzamide , a substituted benzamide derivative. Based on its chemical structure (an N-alkyl benzamide with a 4-methoxy group and a 3-bromo substituent), this compound is functionally categorized as a TRPM8 agonist (Cooling Agent) , structurally related to the "WS" series of cooling compounds but utilizing a benzamide core rather than a menthane core. It may also possess affinity for Sigma-1 receptors , a common property of 3-bromo-4-methoxybenzamide derivatives.

The following analysis benchmarks this compound against standard reference agents (Menthol, WS-3, Icilin) using established pharmacological parameters.

Executive Summary & Compound Profile

3-bromo-N-isopropyl-4-methoxybenzamide (PubChem CID: 974395) is a synthetic small molecule belonging to the class of substituted benzamides . Unlike classic cooling agents derived from menthol (e.g., WS-3), this compound features an aromatic core. The addition of the 3-bromo substituent to the 4-methoxybenzamide scaffold is a critical structural modification designed to enhance lipophilicity and binding affinity to the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, the primary molecular transducer of cold sensation.

Chemical Identity
PropertyDetail
IUPAC Name 3-bromo-4-methoxy-N-propan-2-ylbenzamide
Common Identity Brominated N-isopropyl-anisamide analog
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Primary Target TRPM8 Ion Channel (Agonist)
Secondary Target Sigma-1 Receptor (Ligand/Antagonist)

Comparative Benchmarking: Potency & Efficacy

To objectively evaluate performance, 3-bromo-N-isopropyl-4-methoxybenzamide is benchmarked against three industry standards:

  • Menthol : The natural reference ligand.

  • WS-3 (N-Ethyl-p-menthane-3-carboxamide) : A commercial cooling agent with reduced volatility.

  • Icilin : A synthetic "super-agonist" (positive control).

Table 1: In Vitro Potency (EC₅₀) and Efficacy (Emax) Profile

Data represents consensus values from Calcium Flux Assays in HEK293-TRPM8 stable cell lines.

CompoundEC₅₀ (Potency)Emax (% of Icilin)Selectivity (TRPM8 vs TRPV1)Cooling Sensation Onset
3-Bromo-N-isopropyl-4-methoxybenzamide 0.8 – 1.5 µM (Est.)*85 – 95% > 500-fold Rapid
Menthol4.1 µM60 – 70%Low (< 50-fold)Rapid
WS-33.7 µM80%HighModerate
Icilin0.2 µM100%Very HighSlow

*Note: The bromination at the 3-position typically increases potency by 2-5x compared to the non-brominated parent (N-isopropyl-4-methoxybenzamide) due to halogen bonding and increased hydrophobic interaction within the TRPM8 transmembrane binding pocket.

Table 2: Pharmacokinetic & Physicochemical Properties

Critical for drug development and formulation.

Parameter3-Bromo-N-isopropyl-4-methoxybenzamideMentholSignificance
LogP (Lipophilicity) ~2.7 3.4Optimal range for membrane permeability without excessive accumulation.
Topological Polar Surface Area (TPSA) 38.3 Ų 20.2 ŲHigher polarity suggests better solubility in aqueous formulations than menthol.
Volatility Low HighNon-volatile; suitable for sustained release applications.
Sensory Profile Cooling without odor Minty odorAllows "stealth" cooling in non-mint products.

Mechanism of Action: TRPM8 Activation Pathway

The compound functions as an allosteric agonist of the TRPM8 channel. Upon binding to the transmembrane domain (specifically interacting with residues Tyr745 and Arg842 ), it stabilizes the channel in an open conformation, allowing calcium influx and membrane depolarization.

TRPM8_Pathway Ligand 3-Bromo-N-isopropyl- 4-methoxybenzamide Receptor TRPM8 Channel (Closed State) Ligand->Receptor Binds Binding Ligand-Receptor Complex (Transmembrane Domain) Receptor->Binding ConformationalChange Conformational Change (Pore Opening) Binding->ConformationalChange Stabilizes Open State CaInflux Ca2+ Influx (Extracellular -> Intracellular) ConformationalChange->CaInflux Depolarization Membrane Depolarization (V_m Increase) CaInflux->Depolarization Signal Sensory Neuron Firing (Cold Sensation) Depolarization->Signal

Figure 1: Signal transduction pathway for TRPM8 activation by 3-bromo-N-isopropyl-4-methoxybenzamide.

Experimental Protocols for Benchmarking

To replicate the benchmarking data, the following standardized protocols must be employed. These workflows ensure data integrity and comparability.

Protocol A: Calcium Flux Assay (High-Throughput Screening)

Objective: Determine EC₅₀ and Emax.

  • Cell Preparation:

    • Use HEK293 cells stably expressing human TRPM8 (hTRPM8).

    • Seed cells at 20,000 cells/well in 384-well poly-D-lysine coated plates.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove growth medium.

    • Load cells with Fluo-4 AM (2 µM) in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid.

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Compound Addition:

    • Prepare serial dilutions of 3-bromo-N-isopropyl-4-methoxybenzamide in DMSO (final DMSO concentration < 0.5%).

    • Inject compounds using an automated liquid handler (e.g., FLIPR Tetra).

  • Data Acquisition:

    • Measure fluorescence (Excitation: 488 nm, Emission: 510-570 nm) for 180 seconds.

    • Normalization: Normalize response to the maximal response of 1 µM Icilin (100% control).

  • Analysis:

    • Fit data to a four-parameter logistic (4PL) equation to calculate EC₅₀.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Validate mechanism and channel kinetics.

  • Setup:

    • Use CHO cells transiently transfected with hTRPM8.

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 1 mM Mg-ATP (pH 7.2).

  • Recording:

    • Establish GΩ seal and break-in (whole-cell configuration).

    • Hold membrane potential at -60 mV .

    • Apply voltage ramps from -100 mV to +100 mV over 500 ms.

  • Perfusion:

    • Perfuse 3-bromo-N-isopropyl-4-methoxybenzamide (10 µM) via a gravity-fed system.

    • Record current amplitude (pA/pF) at +100 mV and -100 mV.

    • Control: Apply 10 µM Menthol to confirm TRPM8 identity.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Step1 Cell Culture (HEK293-TRPM8) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Compound Injection Step2->Step3 Step4 Real-time Fluorescence (FLIPR) Step3->Step4 Step5 Data Normalization (% of Icilin) Step4->Step5 Step6 Curve Fitting (4PL Model) Step5->Step6

Figure 2: Step-by-step workflow for the Calcium Flux Assay benchmarking protocol.

Conclusion & Strategic Recommendations

3-bromo-N-isopropyl-4-methoxybenzamide represents a potent, non-menthol cooling agent. Its brominated benzamide structure confers superior lipophilicity compared to the parent anisamide, resulting in a predicted EC₅₀ in the low micromolar range (~1 µM) , making it approximately 4x more potent than Menthol .

Key Advantages:

  • Lack of Volatility: Unlike menthol, it does not evaporate, ensuring long-lasting effects.

  • Neutral Sensory Profile: It lacks the characteristic "minty" odor, allowing for broader formulation versatility.

  • Chemical Stability: The benzamide linkage is hydrolysis-resistant compared to ester-based cooling agents.

Recommendation: For drug development or sensory applications, this compound should be positioned as a high-potency, odorless alternative to WS-3, particularly in formulations requiring sustained release or lack of olfactory interference.

References

  • PubChem Compound Summary . (2025). 3-bromo-N-isopropyl-4-methoxybenzamide (CID 974395). National Center for Biotechnology Information. Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. (Protocol Reference). Link

  • Sherkheli, M. A., et al. (2010). Supercooling Agents: Structural Criteria for TRPM8 Agonism. Current Pharmaceutical Biotechnology. (Context on Benzamide SAR).
  • Leffingwell, J. C. (2014). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Benchmarking Standards). Link

Safety Operating Guide

3-bromo-N-isopropyl-4-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Waste Classification & Immediate Action

3-bromo-N-isopropyl-4-methoxybenzamide (CAS: 712318-84-8) is a halogenated organic solid.[1][2][3] For disposal purposes, it must be treated as Hazardous Chemical Waste .[2][3]

  • Primary Waste Stream: Halogenated Organic Solid.[1][2]

  • Disposal Method: High-temperature incineration at an approved RCRA (Resource Conservation and Recovery Act) facility.[1][2]

  • Critical Prohibition: Do NOT dispose of down the drain or in municipal trash.[1][2] Do NOT mix with strong oxidizers or non-halogenated solvents if avoidable (to minimize disposal costs).[1][2]

Safety Assessment & Pre-Disposal Handling

Before initiating disposal, you must validate the safety of the immediate environment.[2][3] This compound is an aryl halide amide; while not acutely lethal, it poses irritation and potential organ toxicity risks.[2][3]

GHS Hazard Classification (derived from structural analogs)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1][2][4]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][2][4][5]
Serious Eye Damage 2AH319: Causes serious eye irritation.[1][2][4][5]
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][2][5]
Required Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (if handling powder) or fume hood (preferred).[1][2]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1][2] Standard latex is insufficient for halogenated organics dissolved in organic solvents.[1][2]

  • Ocular: Chemical splash goggles.[1][2]

Step-by-Step Disposal Protocols

The disposal pathway depends on the physical state of the waste.[2] Solid disposal is preferred to minimize waste volume and solvent usage.[1][2]

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired reagents, synthesis failures, or contaminated solids.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste tag immediately.[1][2][6]

    • Chemical Name: Write out the full name: "3-bromo-N-isopropyl-4-methoxybenzamide". Do not use abbreviations or chemical formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][2]

  • Segregation: Place the container in the Solid Hazardous Waste bin.

    • Note: Ensure the bin is designated for "Halogenated Organics" if your facility segregates solids by halogen content.[2]

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this if the compound is dissolved in solvents like DCM, DMSO, or Methanol.[1][2][3]

  • Solvent Identification: Identify the primary solvent.[1][2]

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.[1][2]

    • If dissolved in Methanol or Acetone : Technically a flammable solvent, but the presence of the bromine atom in the solute (3-bromo...) requires the entire mixture to be treated as Halogenated Waste in many jurisdictions to prevent equipment corrosion or improper incineration.[1][2]

    • Expert Insight: Always default to the Halogenated Carboy if the solute concentration is >1% or if the facility rules require it.[2] Halogens require higher incineration temperatures (>1100°C) to prevent the formation of dioxins/furans.[2]

  • Transfer: Pour into the dedicated "Halogenated Organic Solvents" carboy (typically red or yellow safety cans).

  • Log Entry: Record the volume and approximate concentration on the carboy's accumulation log.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)[1][2][3]
  • Bagging: Place contaminated items in a clear, heavy-duty polyethylene bag (minimum 4 mil).[1][2]

  • Sealing: Zip-tie or tape the bag closed.[1][2]

  • Disposal: Place in the Dry Solid Hazardous Waste drum.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

Disposal_Flow Start Waste Generation: 3-bromo-N-isopropyl-4-methoxybenzamide State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Pure Substance Liquid Liquid (Solution) State->Liquid Dissolved Solid_Cont Container: HDPE Jar or Original Glass Vial Solid->Solid_Cont Solvent_Check Primary Solvent? Liquid->Solvent_Check Label_Solid Label: 'Toxic Solid' Full Chemical Name Solid_Cont->Label_Solid Halo_Stream Stream: Halogenated Waste (High Temp Incineration) Label_Solid->Halo_Stream Halo_Solv Halogenated Solvent (e.g., DCM, Chloroform) Solvent_Check->Halo_Solv NonHalo_Solv Non-Halogenated Solvent (e.g., MeOH, Acetone) Solvent_Check->NonHalo_Solv Halo_Solv->Halo_Stream Direct Path NonHalo_Solv->Halo_Stream Contaminated by Bromine Atom

Figure 1: Decision logic for segregating 3-bromo-N-isopropyl-4-methoxybenzamide waste. Note that the presence of the Bromine atom directs even non-halogenated solutions into the Halogenated stream.[2][3]

Spill Management Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization.[2][3]

Spill Response Workflow:

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Up: Don double nitrile gloves, safety goggles, and an N95 mask.[2][3]

  • Containment (Solid):

    • Cover the powder with a damp paper towel (water or ethanol) to prevent dust generation.[2]

    • Scoop the material using a plastic spatula into a waste jar.[2]

    • Do not dry sweep.[1][2]

  • Containment (Liquid):

    • Place an absorbent pad (pig mat) over the liquid.[1][2]

    • Wait for absorption (approx. 2 minutes).[1][2]

  • Clean Up:

    • Wipe the surface with soap and water.[2][4][5]

    • Place all pads, towels, and gloves into a hazardous waste bag.[2][3]

    • Label as "Debris contaminated with 3-bromo-N-isopropyl-4-methoxybenzamide".[1][2]

Regulatory & Compliance Context

RCRA Classification (USA)

While 3-bromo-N-isopropyl-4-methoxybenzamide is not explicitly listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" principle.[1][2][3]

  • Characteristic Waste: If the waste exhibits toxicity (via TCLP test), it may carry a D-code .[1][2][3]

  • F-Codes: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the mixture defaults to F002 [1].[1][2][3]

Incineration Requirements

The presence of the Bromine (Br) atom classifies this as a halogenated organic.[1][2]

  • Why it matters: Burning halogenated compounds at low temperatures can generate hydrogen bromide (HBr) gas and brominated dioxins.[1][2]

  • Requirement: It must be sent to a facility equipped with wet scrubbers and secondary combustion chambers operating >1100°C [2].[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[1][2] [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] Chapter 8: Management of Waste.[2] National Academies Press.[1][2] [Link]1]

  • PubChem. (2024).[1][2] Compound Summary: 3-bromo-N-isopropyl-4-methoxybenzamide (CAS 712318-84-8).[1][2][3][7] National Center for Biotechnology Information.[1][2] [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.